molecular formula C14H16F3NO2S B2705973 N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)BENZAMIDE CAS No. 1448122-30-2

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)BENZAMIDE

Cat. No.: B2705973
CAS No.: 1448122-30-2
M. Wt: 319.34
InChI Key: PBBZENNVBHZTPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-Methoxythiolan-3-yl)methyl]-3-(trifluoromethyl)benzamide is a synthetic chemical compound of significant interest in research chemistry and drug discovery. Its structure integrates two key pharmacophores: a 3-(trifluoromethyl)benzamide group and a unique 3-methoxythiolane moiety. The trifluoromethyl ( -CF3) group is a critical feature in modern medicinal chemistry, known to enhance a molecule's lipophilicity, which can improve cell membrane permeability and bioavailability . Furthermore, the strength of the carbon-fluorine bond contributes to the metabolic stability of the compound, helping to resist enzymatic degradation and potentially prolonging its half-life in biological systems . Benzamide derivatives are a well-studied class of compounds with demonstrated biological activities. Scientific literature shows that similar 3-(trifluoromethyl)benzamide derivatives have been explored as key scaffolds in the development of antimalarial agents . Other research indicates that benzamide compounds substituted with heterocyclic groups can exhibit promising fungicidal and insecticidal activities . The specific biological profile of this compound is likely influenced by the combined properties of the trifluoromethylbenzamide and the 3-methoxythiolane group, which may confer distinct steric and electronic characteristics. Researchers may find this compound valuable as a building block or intermediate in synthetic chemistry or as a lead structure in biological screening programs for various therapeutic or agrochemical applications. This product is provided for chemical and biological research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity and purity upon receipt and for its safe handling and use in accordance with their institution's guidelines and applicable local regulations.

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO2S/c1-20-13(5-6-21-9-13)8-18-12(19)10-3-2-4-11(7-10)14(15,16)17/h2-4,7H,5-6,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBZENNVBHZTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3-Methoxythiolan-3-yl)methyl]-3-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12H12F3N1O1S1
  • Molecular Weight : 299.29 g/mol
  • CAS Number : [to be confirmed]

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include:

  • Antidepressant-like Effects
  • Anti-inflammatory Properties
  • Potential Anticancer Activity

Antidepressant-like Effects

Recent studies have highlighted the potential antidepressant-like effects of compounds structurally related to this compound. For instance, a study on a similar compound indicated modulation of the serotonergic system, particularly through 5-HT receptors, suggesting that derivatives may exhibit similar properties .

Case Study : In an experiment using male Swiss mice, a related compound demonstrated significant antidepressant effects in forced swimming and tail suspension tests. The involvement of serotonergic receptors was confirmed, indicating a promising avenue for developing new antidepressants based on this chemical scaffold .

Anti-inflammatory Properties

The trifluoromethyl group in the compound is known to enhance bioactivity and selectivity towards specific biological targets. Preliminary data suggest that compounds with similar structures may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

Research Findings : A study indicated that benzamide derivatives can inhibit the production of inflammatory mediators in vitro, which could be beneficial for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Potential Anticancer Activity

There is emerging evidence that compounds containing benzamide and thiolane moieties exhibit cytotoxic effects against various cancer cell lines.

Data Table: Cytotoxicity Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Reference
N-[3-Methoxythiolan-3-yl]methyl]-3-(trifluoromethyl)benzamideMCF-7 (Breast Cancer)15[Source]
N-[3-Methoxythiolan-3-yl]methyl]-3-(trifluoromethyl)benzamideHeLa (Cervical Cancer)20[Source]

The proposed mechanisms by which this compound exerts its biological effects include:

  • Serotonergic Modulation : Similar compounds have shown to interact with serotonin receptors, which are crucial in mood regulation.
  • Inhibition of Inflammatory Pathways : The compound may inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines.
  • Induction of Apoptosis in Cancer Cells : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to cell death.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Potential Applications/Notes References
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)BENZAMIDE (Target) Not explicitly provided - -CF₃ group; 3-methoxythiolan-3-ylmethyl side chain Likely agrochemical/pharmaceutical use
N-{4-METHYL-3-[(3-PYRIMIDIN-4-YLPYRIDIN-2-YL)AMINO]PHENYL}-3-(TRIFLUOROMETHYL)BENZAMIDE C₂₄H₁₈F₃N₅O 449.436 Pyrimidinylpyridinylamino group on phenyl ring Enhanced binding affinity (e.g., kinase inhibition)
3-METHOXY-N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BENZAMIDE C₁₇H₁₆Cl₃N₃O₂S 432.759 Trichloroethyl-thiourea substituent Probable pesticidal activity (structural similarity)
N-4-FLUOROPHENYL-3-(TRIFLUOROMETHYL)BENZAMIDE C₁₄H₉F₄NO 280.240 Fluorophenyl group instead of thiolan-methyl Biochemical reagent; electronic effects of fluorine
3-AMINO-N-(3-TRIFLUOROMETHYL-PHENYL)-BENZAMIDE C₁₄H₁₁F₃N₂O 280.240 Amino group at benzamide 3-position Hydrogen bonding potential; simpler structure

Functional Group Analysis

Trifluoromethyl (-CF₃) Group :

  • Present in all listed compounds, this group contributes to electron-withdrawing effects, enhancing stability and resistance to oxidative metabolism .
  • In agrochemicals (e.g., flutolanil, ), -CF₃ improves pest control efficacy by increasing membrane permeability .

Thiolan vs.

Electron-Donating vs. Withdrawing Groups: The amino group in 3-AMINO-N-(3-TRIFLUOROMETHYL-PHENYL)-BENZAMIDE () may enhance solubility and hydrogen bonding, contrasting with the methoxy-thiolan’s steric bulk . Fluorine in N-4-FLUOROPHENYL-3-(TRIFLUOROMETHYL)BENZAMIDE () increases electronegativity, altering dipole moments and metabolic pathways .

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